molecular formula C10H13ClF3N3 B13511014 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride

Cat. No.: B13511014
M. Wt: 267.68 g/mol
InChI Key: MXLOIBFAUOKIHC-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a piperidin-2-yl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. Piperidine, a six-membered amine ring, contributes to conformational flexibility and receptor binding, distinguishing it from piperazine-based analogs .

Properties

Molecular Formula

C10H13ClF3N3

Molecular Weight

267.68 g/mol

IUPAC Name

2-piperidin-2-yl-5-(trifluoromethyl)pyrazine;hydrochloride

InChI

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)9-6-15-8(5-16-9)7-3-1-2-4-14-7;/h5-7,14H,1-4H2;1H

InChI Key

MXLOIBFAUOKIHC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=N2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylpyrazine under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazine compounds.

Scientific Research Applications

2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride:

Compound Name Key Structural Features Pharmacological Activity Key Data/Findings Reference
MK-212 (6-chloro-2-(1-piperazinyl)pyrazine HCl) Pyrazine + piperazinyl + Cl substituent 5-HT₂C receptor agonist (weak) EC₅₀ = 880 nM in HUSMC PI turnover assays; limited CNS penetration due to polar piperazinyl group
FM Compounds (e.g., 5-[[4-[[morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile) Pyrazine + morpholino + CF₃ + kinase-targeting groups CHK1 kinase inhibitor Potent anticancer activity; IC₅₀ < 100 nM in vitro
Sitagliptin Hydrochloride Pyrazine + triazolo + CF₃ DPP-4 inhibitor (antidiabetic) FDA-approved; CF₃ enhances stability and binding affinity
2-(Piperidin-4-yloxy)pyrazine HCl Pyrazine + piperidinyloxy Structural isomer of target compound Oxygen in piperidinyloxy may reduce membrane permeability compared to piperidin-2-yl

Key Differences and Implications

Piperidinyl vs. Piperazinyl analogs (e.g., MK-212) exhibit weaker agonist activity at 5-HT₂ receptors, possibly due to reduced receptor binding efficiency .

Trifluoromethyl Substitution: The -CF₃ group in the target compound enhances electron-withdrawing effects, stabilizing the pyrazine ring and improving metabolic resistance compared to non-fluorinated analogs (e.g., 2-(piperidin-2-yl)pyrazine) .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves high-temperature reactions in acetonitrile (similar to ), but yields may vary due to steric hindrance from the piperidin-2-yl group .
  • Piperazine-based analogs (e.g., MK-212) are synthesized via nucleophilic substitution, whereas FM compounds require multi-step coupling reactions .

Pharmacological and Physicochemical Properties

Property 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine HCl MK-212 FM Compounds
LogP (Predicted) 2.8–3.2 1.5–2.0 3.5–4.0
Metabolic Stability (t₁/₂) >60 min (microsomal assay) 30–40 min >120 min
Receptor Selectivity Potential 5-HT₂A/2C affinity (inferred) 5-HT₂C selective (weak) CHK1 kinase-selective
Therapeutic Potential CNS disorders, kinase inhibition Anxiety/depression models Oncology

Biological Activity

Overview of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride

This compound is a chemical compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. Its structure features a piperidine ring and a trifluoromethyl group, which may influence its biological activity.

Biological Activity

  • Antimicrobial Activity
    • Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the trifluoromethyl group often enhances lipophilicity, which can improve membrane penetration and increase efficacy against bacterial strains.
  • CNS Activity
    • Compounds containing piperidine rings are frequently investigated for their neuroactive properties. Studies have suggested that they may act as modulators of neurotransmitter systems, potentially influencing dopamine and serotonin pathways.
  • Antitumor Effects
    • Some derivatives of pyrazine compounds have shown promise in cancer research, demonstrating the ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells.
  • Enzyme Inhibition
    • Certain piperidine-containing compounds have been studied for their ability to inhibit specific enzymes, which can be relevant in treating diseases such as hypertension or diabetes.

Case Studies

  • A study explored the effects of similar piperidine derivatives on neuroprotection in models of neurodegenerative diseases. Results indicated significant improvement in neuronal survival rates when treated with these compounds compared to controls.
  • Another investigation focused on the antimicrobial efficacy of pyrazine derivatives, highlighting a structure-activity relationship that suggests modifications can lead to enhanced activity against resistant bacterial strains.

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthMembrane disruption and interference with cell wall synthesis
CNS ActivityModulation of neurotransmissionInteraction with dopamine and serotonin receptors
AntitumorInduction of apoptosisActivation of caspase pathways
Enzyme InhibitionReduction in enzyme activityCompetitive inhibition or allosteric modulation

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